molecular formula C11H16O2S B1323917 7-(3-Thienyl)heptanoic acid CAS No. 26420-23-5

7-(3-Thienyl)heptanoic acid

Cat. No.: B1323917
CAS No.: 26420-23-5
M. Wt: 212.31 g/mol
InChI Key: RQAYKEVRCPFCHC-UHFFFAOYSA-N
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Description

7-(3-Thienyl)heptanoic acid is a carboxylic acid derivative featuring a heptanoic acid backbone substituted at the 7-position with a 3-thienyl group (a sulfur-containing heterocyclic aromatic ring). This structural motif confers unique physicochemical properties, such as increased hydrophobicity and electronic effects due to the thiophene ring’s conjugation. For example, furan fatty acids (FuFAs) with similar substitution patterns are studied for their roles in biological systems and food chemistry .

Properties

IUPAC Name

7-thiophen-3-ylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2S/c12-11(13)6-4-2-1-3-5-10-7-8-14-9-10/h7-9H,1-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAYKEVRCPFCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641427
Record name 7-(Thiophen-3-yl)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26420-23-5
Record name 7-(Thiophen-3-yl)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Thienyl)heptanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as thiophene and heptanoic acid.

    Reaction Conditions: The thiophene ring is functionalized to introduce a suitable leaving group, followed by a nucleophilic substitution reaction with heptanoic acid or its derivatives.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Amidation and Esterification Reactions

7-(3-Thienyl)heptanoic acid can undergo typical carboxylic acid reactions, such as amide bond formation and esterification , facilitated by coupling agents.

Key Observations from Analogous Compounds:

  • 3-Thiopheneacetic acid (CAS 6964-21-2) reacts with amino acid esters (e.g., alanine iso-butyl ester) using carbodiimide reagents (e.g., EDC/HOBt) in chloroform or THF to form amides. Purification via silica gel chromatography yields products with >95% purity .

  • Reaction Conditions :

    SubstrateReagentSolventTemperatureTimeYield
    3-Thiopheneacetic acidEDC, HOBt, DIEATHF20°C20 h69%
    Alanine iso-butyl esterP-EPC (polymeric EDC)Chloroform23°C96 h>95%

For this compound, similar conditions would likely yield thienyl-acylated amides or esters.

Cyclization and Intramolecular Reactions

Thiophene-substituted carboxylic acids can undergo acid-catalyzed cyclization to form fused-ring systems.

Example from 3-(3-Thienyl)propanoic Acid:

  • Treatment with P₂O₅ in methanesulfonic acid induces cyclization to 4H-cyclopenta[b]thiophen-6(5H)-one via intramolecular Friedel-Crafts acylation .

    SubstrateReagentConditionsProductYield
    3-(3-Thienyl)propanoic acidP₂O₅, MeSO₃HRT, 1 hCyclopenta[b]thiophenone55%

This compound may form larger lactones or bicyclic structures under similar conditions, depending on chain conformation.

Reduction of Carboxylic Acid Derivatives:

  • Esters of this compound could be reduced to primary alcohols using NaBH₄ or LiAlH₄ .

  • Ketoreductases (e.g., SEQ ID NO:17) stereoselectively reduce ketones to alcohols, suggesting potential biocatalytic applications for modified derivatives .

Oxidation:

  • The thienyl group may undergo electrophilic substitution (e.g., sulfonation, halogenation) under standard aromatic reaction conditions.

Acidity and Salt Formation

The pKa of the carboxylic acid group is critical for its reactivity:

  • Analogous compounds like 2,4,5-trifluorobenzoic acid have a pKa of ~3.28 .

  • This compound likely has a pKa of ~4.5–5.0 , enabling salt formation with bases (e.g., NaOH) or use in buffer systems.

Scientific Research Applications

7-(3-Thienyl)heptanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(3-Thienyl)heptanoic acid involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Furan Fatty Acid Derivatives

  • 7-(3,4-Dimethyl-5-pentylfuran-2-yl)-heptanoic acid (7D5): Structure: Differs by replacing the thienyl group with a 3,4-dimethyl-5-pentylfuran moiety. Properties: FuFAs like 7D5 are notable for their presence in fish oils and biological membranes. The furan ring enhances oxidative stability compared to unsaturated fatty acids. Applications: Used as biomarkers in lipidomics and studied for anti-inflammatory effects . Key Data: Molecular weight = 280.20 g/mol (C17H28O3) .

Pyridinyl-Substituted Heptanoic Acids

  • 7-(3-Pyridinyl)heptanoic acid: Structure: Substitutes the thienyl group with a pyridine ring.

Triazole-Modified Heptanoic Acid Derivatives

  • 7-[3-(4-Phenyl-[1,2,3]triazol-1-yl)-phenylcarbamoyl]-heptanoic acid methyl ester (YC-5–183): Structure: Incorporates a triazole-phenylcarbamoyl group instead of thienyl. Properties: The triazole ring enhances metabolic stability and binding affinity to biological targets like histone deacetylases (HDACs). Applications: Investigated as HDAC inhibitors for cancer therapy. Key Data: Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with >95% purity .

Cyclopentenyl and Chromenyl Derivatives

  • 7-(3-Hydroxy-5-oxo-1-cyclopenten-1-yl)-heptanoic acid methyl ester: Structure: Features a cyclopentenyl group linked to a methyl ester. Applications: Marketed globally for niche industrial applications; CAS 40098-26-8 .
  • 4-(5,7-Dimethoxy-4-oxo-4H-chromen-2-yl)heptanoic acid methyl ester: Structure: Chromenyl substitution instead of thienyl. Applications: Isolated from marine fungi, showing antimicrobial activity against Staphylococcus aureus .

Structural and Functional Analysis

Physicochemical Properties

Compound Substituent LogP* Solubility Key Applications Reference
7-(3-Thienyl)heptanoic acid Thienyl ~3.5 Low (lipid-soluble) Under investigation
7D5 (FuFA) Furan 4.2 Very low Biomarkers, food chemistry
7-(3-Pyridinyl)heptanoic acid Pyridine ~2.8 Moderate Phytochemical research
YC-5–183 Triazole-phenyl 4.7 Low HDAC inhibition

*Predicted using fragment-based methods.

Market and Industrial Relevance

  • This compound: Limited commercial data; research-stage compound.
  • Cyclopentenyl derivative (CAS 40098-26-8) : Actively traded in Europe and Asia, with prices monitored in regional markets .
  • FuFAs : High demand in nutraceuticals and analytical standards, priced at $50–100/mg for purified forms .

Biological Activity

Overview

7-(3-Thienyl)heptanoic acid is a chemical compound with the molecular formula C11H16O2S and a molecular weight of 212.31 g/mol. It features a heptanoic acid chain linked to a thiophene ring, positioning it within the fatty acids class. Its unique structure suggests potential applications in various biological and medicinal contexts.

The synthesis of this compound typically involves:

  • Starting Materials : Thiophene and heptanoic acid.
  • Reaction Conditions : Functionalization of the thiophene ring followed by nucleophilic substitution with heptanoic acid derivatives.
  • Purification Methods : Techniques such as recrystallization or chromatography are employed to achieve high purity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. Preliminary studies suggest that it may function as an inhibitor or activator of specific enzymes or receptors, which could lead to significant alterations in cellular processes. However, detailed investigations are required to fully elucidate these mechanisms.

In Vitro Studies

Recent research has focused on the compound's potential anti-cancer properties, particularly against various cell lines:

  • Cell Lines Tested : HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).
  • Findings : Certain derivatives of thienyl fatty acids have shown promising antiproliferative effects, with IC50 values ranging from 5.1 to 22.08 µM in MCF-7 cells, indicating significant potential for therapeutic applications in oncology .

Case Studies and Research Findings

  • Antiproliferative Activity :
    • A study examining thiazolidinone derivatives found that compounds similar to this compound exhibited notable cytotoxicity against breast cancer cell lines, suggesting that structural modifications can enhance biological activity .
  • Mechanistic Insights :
    • Investigations into the mechanism revealed that certain derivatives inhibited key signaling pathways involved in cancer cell proliferation, including the AKT/mTOR pathway, which is crucial for cell survival and growth .

Comparative Analysis of Biological Activities

CompoundTarget Cell LineIC50 (µM)Mechanism
This compoundMCF-75.1 - 22.08Inhibition of AKT/mTOR signaling
Thiazolidinone DerivativeMCF-71.27 - 1.50Induction of apoptosis
Quinazolinone-thiazolidinone HybridA5490.72EGFR inhibition

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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